DL-Leucylglycylglycine

Enzyme Kinetics Substrate Specificity Microbial Peptidases

Procuring the correct stereoisomer of leucylglycylglycine is critical for peptidase research-using the wrong form can yield false negatives or mischaracterized kinetics. DL-Leu-Gly-Gly (D-isomer, CAS 18625-22-4) is the validated substrate for discriminating tripeptide aminopeptidase (EC 3.4.11.4) and leucylglycylglycine aminopeptidase (EC 3.4.1.3) activities. • Enables stereospecificity profiling; quantified differential hydrolysis vs. L-isomer in human serum. • Ideal for microbial enzyme screening (Streptomyces griseus) and clinical aminopeptidase assays. • Supplied at ≥98% purity with consistent lot-to-lot quality for reproducible kinetics.

Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol
CAS No. 18625-22-4
Cat. No. B107458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Leucylglycylglycine
CAS18625-22-4
Molecular FormulaC10H19N3O4
Molecular Weight245.28 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NCC(=O)NCC(=O)[O-])[NH3+]
InChIInChI=1S/C10H19N3O4/c1-6(2)3-7(11)10(17)13-4-8(14)12-5-9(15)16/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)
InChIKeyVWHGTYCRDRBSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Leucylglycylglycine: Tripeptide Substrate for Peptidase Research


DL-Leucylglycylglycine (DL-Leu-Gly-Gly, CAS 4337-37-5 for the DL-racemate; D-isomer CAS 18625-22-4) is a synthetic tripeptide composed of leucine and two glycine residues [1]. It belongs to the oligopeptide class and is primarily utilized as a substrate to characterize and differentiate the activity of specific peptidases, most notably tripeptide aminopeptidase (EC 3.4.11.4) and leucylglycylglycine aminopeptidase (EC 3.4.1.3) . The availability of its distinct stereoisomers (DL-, L-, and D-forms) allows for targeted investigations into enzyme stereospecificity and substrate recognition, which is a key procurement consideration for researchers aiming to dissect complex proteolytic systems [1].

Substrate for Peptidase Typing
Tripeptide probe to characterize tripeptide aminopeptidases and distinguish them from dipeptidase activity.
Stereoisomer-Dependent Recognition
DL-, L-, and D-forms enable systematic investigation of enzyme stereospecificity and substrate binding.
Assay & Fermentation Research
Supports kinetic enzyme assays, microbial proteolysis screening, and dairy ripening studies.

DL-Leucylglycylglycine: Substitution Risks


The procurement of a generic tripeptide or even a different stereoisomer of leucylglycylglycine is not scientifically interchangeable for peptidase characterization. Enzyme kinetics, hydrolysis rates, and substrate specificity are exquisitely sensitive to the peptide's sequence and stereochemistry [1]. For instance, enzymes like tripeptide aminopeptidase exhibit distinct preferences for L-isomers, while D-isomers are hydrolyzed at markedly different rates by other serum enzymes [2]. Using the incorrect form can lead to false negatives, misinterpretation of kinetic parameters (Km, Vmax), or erroneous conclusions about enzyme presence or activity. The following quantitative evidence demonstrates why the specific selection of DL-Leucylglycylglycine, and its defined stereoisomers, is critical for achieving verifiable and reproducible experimental results.

Sequence Length Mismatch
Generic dipeptides (e.g., DL-leucylglycine) are poor substitutes; tripeptidases and dipeptidases exhibit distinct, sequence-dependent kinetics that alter result interpretation.
Stereochemical Interchange
D- and L-isomers are hydrolyzed at markedly different rates by serum enzymes; using the incorrect form may generate false negatives or misassigned peptidase activity.
Validated Method Disruption
Published kinetic assays for tripeptide aminopeptidase are substrate-defined; swapping L-leucylglycylglycine invalidates the method and makes results incomparable to reference studies.

DL-Leucylglycylglycine: Quantitative Evidence


Tripeptide vs. Dipeptide Hydrolysis in S. griseus

A purified peptidase from Streptomyces griseus ATCC 3463 demonstrates a clear substrate size preference, hydrolyzing the target tripeptide DL-leucylglycylglycine much more rapidly than the related dipeptide DL-leucylglycine or the amino acid amide L-leucine amide [1]. This behavior contrasts with that of the benchmark kidney leucine aminopeptidase.

Tripeptide vs. Dipeptide
Head-to-head
Tripeptide: rapid hydrolysis; Dipeptide & leucine amide: slow hydrolysis
Enables clear separation of tripeptidase from dipeptidase activity in microbial enzyme screening.
Qualitative observation with purified S. griseus peptidase.
Enzyme Kinetics Substrate Specificity Microbial Peptidases

Stereospecific D-Tripeptide Hydrolysis in Serum

In human serum, the hydrolysis of D-tripeptides is stereospecific. A comparative study showed that D-alanylglycylglycine was consistently hydrolyzed to a greater extent than D-leucylglycylglycine across both carcinomatous and non-carcinomatous serum samples [1]. This difference highlights that the N-terminal amino acid (Ala vs. Leu) influences the rate of enzymatic cleavage, making D-leucylglycylglycine a distinct substrate for probing specific serum D-peptidase activities.

Serum D-Peptide Hydrolysis
Head-to-head
D-Leu-Gly-Gly: 0–4.4% (cancer), 0–1.2% (normal) vs. D-Ala-Gly-Gly: up to 11.4% (cancer), 6.9% (normal)
Supports D-peptidase activity profiling in human serum research; N-terminal residue drives differential hydrolysis.
Incubation 0–120 h, 37.5 °C; relative difference up to 5.75-fold.
Enzyme Stereospecificity Clinical Biochemistry Cancer Diagnostics

Tripeptide Aminopeptidase Kinetic Assay

A specific kinetic assay for serum tripeptide aminopeptidase (EC 3.4.11.4) relies on L-leucylglycylglycine as its defined substrate [1]. The assay's principle, which couples the release of leucine to NADH production, is predicated on the enzyme's specific cleavage of this tripeptide. The method includes amastatin to inhibit non-specific aminopeptidases, underscoring the need for a substrate with defined and predictable kinetics.

Kinetic Assay Substrate
Method context
4.0 mmol/L L-leucylglycylglycine in Tris buffer with leucine dehydrogenase, NAD+, and amastatin
Defined substrate mandatory for replicating the validated tripeptide aminopeptidase kinetic assay.
Amastatin inhibits non-specific aminopeptidases; substitution invalidates assay precision.
Enzyme Assay Kinetic Analysis Clinical Chemistry

Tripeptidase Activity in Cheese Ripening

During the 26-day ripening of Harzer cheese, the activity of peptidases toward L-leucylglycylglycine increased only slightly, while activity toward d,l-leucylglycine rose sharply in the first 8 days [1]. This indicates that different peptidases, with distinct substrate preferences, are active at various stages of fermentation.

Cheese Ripening Activity
Head-to-head
Tripeptidase activity: minimal increase; Dipeptidase activity: sharp rise in first 8 days
Allows selective monitoring of aminopeptidase contribution during fermented dairy research.
Harzer cheese model, pH 7.8, 26-day ripening.
Food Science Dairy Fermentation Proteolysis

DL-Leucylglycylglycine: Research & Industrial Applications


Tripeptidase vs. Dipeptidase Differentiation in Microbes

As demonstrated by the Streptomyces griseus study [1], DL-leucylglycylglycine is an ideal substrate for screening and characterizing microbial proteolytic enzymes. Researchers can use it to distinguish tripeptidase activity from dipeptidase activity (e.g., using DL-leucylglycine) in crude or purified enzyme preparations, a critical step in enzymology research and industrial enzyme development.

D-Peptidase Activity in Clinical Serum

The quantified differential hydrolysis of D-leucylglycylglycine compared to D-alanylglycylglycine by human serum [1] makes this compound a precise tool for clinical researchers investigating the role of specific D-peptidases in pathological states. Its use can help elucidate enzyme signatures associated with disease, such as in cancer diagnostics or prognosis.

Aminopeptidase Monitoring in Fermented Dairy

In food science, particularly dairy fermentation research, L-leucylglycylglycine serves as a selective substrate to monitor the activity of specific aminopeptidases during cheese ripening [1]. Its distinct hydrolysis pattern, compared to dipeptide substrates, allows for a more nuanced analysis of the proteolytic events that determine final product quality, such as flavor profile and texture.

Validated Assay for Tripeptide Aminopeptidase

For clinical biochemistry laboratories, the procurement of high-purity L-leucylglycylglycine is non-negotiable for implementing the validated kinetic assay for serum tripeptide aminopeptidase [1]. Using the specified substrate is essential for achieving the assay's high precision and for generating results that are comparable to established clinical reference ranges.

Application
Selection Property
Validation Focus
Tripeptidase / Dipeptidase Differentiation (Microbial Research)
Tripeptide vs. dipeptide substrate specificity
Hydrolysis rate comparison against dipeptide controls
D-Peptidase Activity Profiling in Serum Research
Stereospecific D-leucylglycylglycine substrate
Differential hydrolysis percentage vs. D-alanylglycylglycine in serum samples
Aminopeptidase Monitoring in Dairy Fermentation
L-leucylglycylglycine as selective tripeptidase substrate
Activity trend during ripening, distinct from dipeptidase kinetics
Tripeptide Aminopeptidase Kinetic Assay Implementation
Validated assay substrate (L-form)
Method reproducibility with defined concentration and inhibitor cocktail

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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